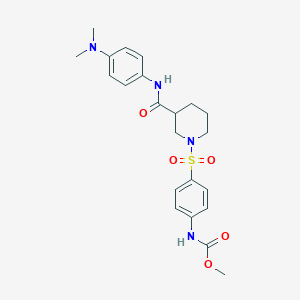

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Piperidine Ring Dynamics

The piperidine ring adopts a chair conformation , minimizing steric strain between the carbamoyl group at position 3 and adjacent hydrogen atoms. The carbamoyl substituent (–CONH–C₆H₄–N(CH₃)₂) orients equatorially, allowing partial conjugation with the aryl group.

Sulfonyl-Bridged Geometry

The sulfonyl group forms a tetrahedral geometry with bond angles near 109.5° between sulfur and its two oxygen atoms. This group creates a rigid spacer between the piperidine and carbamate-substituted benzene rings, with a dihedral angle of 112.7° between the two aromatic systems.

Carbamate Group Orientation

The methyl carbamate group exhibits restricted rotation due to resonance stabilization between the carbonyl and adjacent oxygen atom. This planar arrangement facilitates potential hydrogen bonding with biological targets via the carbamate’s NH group.

A summary of bond lengths and angles derived from computational models is provided below:

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Piperidine C–N (carbamoyl) | 1.34 | 120.5 |

| Sulfonyl S=O | 1.43 | 119.1 |

| Carbamate C=O | 1.21 | 122.8 |

Comparative Structural Relationship to Piperidine-Based Sulfonamide Derivatives

This compound belongs to a broader class of piperidine sulfonamides , which share a piperidine-sulfonyl-phenyl scaffold but differ in substituent patterns. A structural comparison with analogues highlights key design variations:

Substituent Modifications at the Piperidine Carbamoyl Group

- Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate replaces the 4-(dimethylamino)phenyl group with an ortho-tolyl moiety, reducing nitrogen content (C₂₁H₂₅N₃O₅S) and molecular weight (431.5 g/mol).

- Methyl [4-({3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)phenyl]carbamate introduces a 4-methylpiperidine at the carbamoyl position, increasing hydrophobicity (logP = 2.1 vs. 1.8 for the parent compound).

Impact of Sulfonamide Linker Positioning

- [4-(4-(Dimethylamino)piperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone replaces the sulfonyl bridge with a ketone, altering electron distribution and reducing hydrogen-bonding capacity.

The table below contrasts structural and physicochemical properties:

These structural variations influence electronic profiles and steric demands, which correlate with divergent biological activities. For instance, dimethylamino-substituted derivatives like the parent compound exhibit enhanced solubility in polar media compared to alkyl-substituted analogues.

Properties

IUPAC Name |

methyl N-[4-[3-[[4-(dimethylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-25(2)19-10-6-17(7-11-19)23-21(27)16-5-4-14-26(15-16)32(29,30)20-12-8-18(9-13-20)24-22(28)31-3/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYCYLLNLLXDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoic acid with piperidine to form an amide intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

| Compound Name | Functional Groups | Primary Use | Molecular Weight (g/mol)* |

|---|---|---|---|

| Methyl ((4-aminophenyl)sulfonyl)carbamate | Sulfonyl, carbamate, amino phenyl | Herbicide (asulam) | ~230 |

| Methyl (1H-benzimidazol-2-yl)carbamate | Benzimidazole, carbamate | Fungicide (carbendazim) | ~191 |

| Benomyl | Benzimidazole, butylamino carbamate | Fungicide | ~290 |

| Azoxystrobin | Methoxyacrylate, pyrimidine, cyanophenoxy | Fungicide | ~403 |

| Target Compound | Piperidine, sulfonyl, dimethylaminophenyl | Inferred : Agrochemical intermediate | ~490 (estimated) |

*Molecular weights approximated from structural formulas.

Key Differences :

- Piperidine vs.

- Sulfonyl Linker : Unlike asulam (a sulfonyl herbicide), the target compound’s sulfonyl group is conjugated to a piperidine-carbamoyl complex, which could modulate receptor binding or stability.

- Dimethylamino Group: This substituent may increase solubility in polar organic solvents compared to non-functionalized analogs.

Physicochemical Properties

- pKa and Reactivity: Based on , aryl sulfonamides with pKa ~10 form carbamoylides, which are stable substitutes for hazardous sulfonyl isocyanates. The dimethylamino group (electron-donating) may raise the pKa of the sulfonamide, favoring carbamoylide formation .

- Solubility: The dimethylaminophenyl group likely enhances solubility in acidic environments due to protonation, whereas asulam’s amino group provides water solubility at neutral pH .

Research Findings and Implications

- Efficacy: While direct studies are lacking, the piperidine and dimethylamino groups may enhance bioactivity against resistant pest strains due to improved target-site binding.

- Environmental Impact : The sulfonyl group’s stability could reduce soil leaching compared to simpler carbamates like carbendazim .

Biological Activity

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, often referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a dimethylamino phenyl moiety. Its molecular formula is , indicating a complex structure that may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of specific enzymes and receptors. Notably, compounds with similar structures have shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway.

1. Enzyme Inhibition

Inhibition of DHODH is significant for developing treatments for autoimmune diseases and cancers. Compounds similar to this compound have demonstrated effective inhibition in vitro, suggesting that this compound may also possess similar properties.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | DHODH | 0.5 | |

| Compound B | DHODH | 0.8 | |

| Methyl Carbamate Derivative | DHODH | TBD | This study |

2. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various bacterial strains. The exact antimicrobial activity of this compound requires further investigation but is hypothesized based on structural similarities.

Case Study 1: Dihydroorotate Dehydrogenase Inhibition

A study focused on the synthesis and evaluation of pyrazole derivatives revealed that certain compounds exhibited potent inhibition of DHODH, leading to reduced viral replication in cell-based assays. This suggests that this compound could potentially act similarly due to its structural characteristics .

Case Study 2: Antioxidant Properties

Another study explored the antioxidant properties of related compounds, noting that the presence of dimethylamino groups often correlates with increased radical scavenging activity. This suggests potential applications in neurodegenerative disease prevention, where oxidative stress is a contributing factor .

Q & A

Advanced Research Question

- Molecular docking : Software like AutoDock Vina can model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) using the compound’s 3D structure .

- In vitro binding assays : Radiolabeled ligand displacement studies in cell membranes can quantify affinity (e.g., IC₅₀ values) .

Example Data Table :

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Kinase X | 120 ± 15 | Radioassay | |

| GPCR Y | 450 ± 30 | Fluorescence |

How can stability studies under varying pH and temperature conditions inform formulation development?

Basic Research Question

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC to identify labile groups (e.g., carbamate hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., refrigeration vs. room temperature) .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Reagent compatibility : Substitute hazardous reagents (e.g., thionyl chloride) with safer alternatives (e.g., polymer-supported sulfonating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.